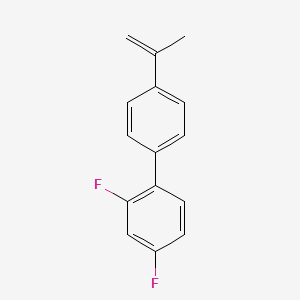
2,4-Difluoro-4'-(prop-1-en-2-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on one phenyl ring and a prop-1-en-2-yl group at the 4’ position on the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and 4-bromo-1,1’-biphenyl.
Grignard Reaction: The 4-bromo-1,1’-biphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2,4-difluorobenzene in the presence of a palladium catalyst to form the desired biphenyl derivative.
Alkylation: The final step involves the alkylation of the biphenyl derivative with prop-1-en-2-yl bromide under basic conditions to yield 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluorine atoms and the prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
科学的研究の応用
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
類似化合物との比較
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the prop-1-en-2-yl group, making it less versatile in certain applications.
4’-(Prop-1-en-2-yl)-1,1’-biphenyl: Lacks the fluorine atoms, which may reduce its biological activity and stability.
2,4-Dichloro-4’-(prop-1-en-2-yl)-1,1’-biphenyl: Chlorine atoms instead of fluorine, which can alter its reactivity and properties.
Uniqueness
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is unique due to the presence of both fluorine atoms and the prop-1-en-2-yl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
55258-82-7 |
|---|---|
分子式 |
C15H12F2 |
分子量 |
230.25 g/mol |
IUPAC名 |
2,4-difluoro-1-(4-prop-1-en-2-ylphenyl)benzene |
InChI |
InChI=1S/C15H12F2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)17/h3-9H,1H2,2H3 |
InChIキー |
UYBHPLLJZVCBCW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


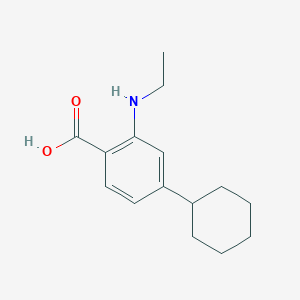
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
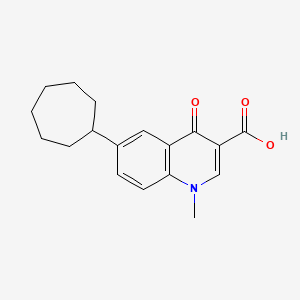
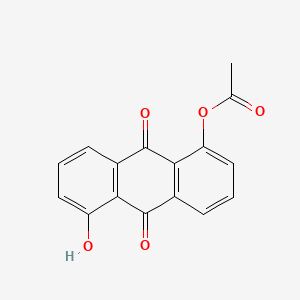
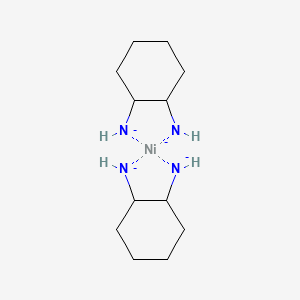

![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
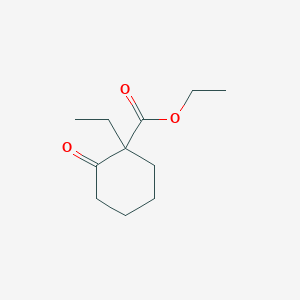

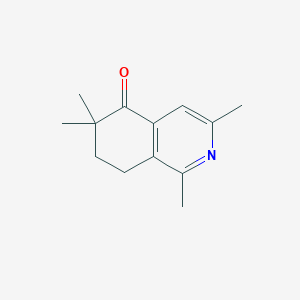
![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

